5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Vue d'ensemble

Description

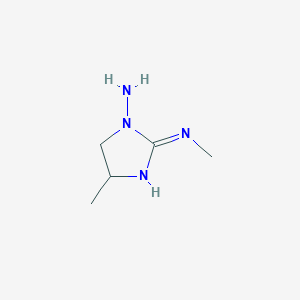

5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, also known as MN-64, is a synthetic compound that has gained attention in the scientific community for its potential use in drug discovery and development. MN-64 belongs to the class of heterocyclic compounds and has a molecular formula of C11H11N2O.

Applications De Recherche Scientifique

Spectroscopic Investigations

1,6- and 1,7-naphthyridine derivatives, related to the compound of interest, have been studied for their solvatochromism and interaction with solvents. Spectroscopic studies reveal two intramolecular hydrogen-bonded structures contributing to the ground state of certain naphthyridine derivatives. Additionally, the formation of zwitterionic species in hydrogen bond donor solvents suggests solvent assistance in proton transference. These findings from spectroscopic analysis shed light on the complex interactions and stabilities of naphthyridine compounds in different environments (Santo et al., 2003).

Theoretical Support

Theoretical studies, including AM1 and PM3 semi-empirical calculations, support the interpretations of the spectroscopic data, providing a deeper understanding of the electronic structure and stability of these compounds. The detailed theoretical analysis complements the experimental observations, offering a comprehensive view of the chemical behavior of naphthyridine derivatives (Santo et al., 2003).

Synthesis and Chemical Properties

Innovative Synthesis in Aqueous Medium

A groundbreaking, eco-friendly synthesis method for highly functionalized naphthyridines has been developed. This catalyst-free, pseudo-five-component synthesis is performed in water, avoiding the use of toxic solvents and expensive catalysts. This approach not only represents a more sustainable and cost-effective method of synthesis but also simplifies the process by constructing the nitrogen-containing rings without starting from nitrogen-containing heterocycle moieties (Mukhopadhyay et al., 2011).

Synthesis from Acyclic Precursors

Synthesis of naphthyridine derivatives from acyclic precursors has been explored, demonstrating a method to obtain a variety of compounds with potential pharmaceutical applications. The methodology involves starting from quinolinic anhydride and undergoing several chemical transformations to yield naphthyridines with specific spectroscopic properties. This synthesis route offers a pathway to create structurally diverse naphthyridine derivatives with specific functionalities (Blanco et al., 1999).

Propriétés

IUPAC Name |

5-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-2-4-10-9-8(6)7(12)3-5-11-9/h2,4H,3,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEOSBPIOUCAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)CCNC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654009 | |

| Record name | 5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |

CAS RN |

1176517-83-1 | |

| Record name | 5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Bis(2,2'-bithiophene-5-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1498395.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B1498396.png)

![Carbamic acid, N-(2-bromo-5,6-dihydro-6-oxo-1H-pyrrolo[4,3,2-ef][2,3]benzodiazepin-8-yl)-, 1,1-dimethylethyl ester](/img/structure/B1498398.png)

![Guanosine 5a2-[beta,gamma-imido]triphosphate trisodium salt hydrate](/img/structure/B1498411.png)

![(R)-tert-Butyl (1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)carbamate](/img/structure/B1498414.png)